molecular formula C₃₆H₆₄Cl₂N₄ B138156 Octenidine hydrochloride CAS No. 70775-75-6

Octenidine hydrochloride

Cat. No. B138156
CAS RN: 70775-75-6
M. Wt: 623.8 g/mol
InChI Key: SMGTYJPMKXNQFY-UHFFFAOYSA-N
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Description

Octenidine hydrochloride is an antiseptic compound introduced over two decades ago for skin, mucous membrane, and wound antisepsis. It has established itself as an alternative to older antiseptics like chlorhexidine, polyvidone-iodine, or triclosan. Its efficacy and safety have been demonstrated through in vitro studies, animal studies, case reports, and controlled trials .

Synthesis Analysis

While the provided papers do not detail the synthesis of octenidine hydrochloride, it is known to be a bis(pyridinyl)-alkanediyl compound. Its synthesis would typically involve the formation of a complex between two pyridine rings and an alkanediyl chain. The papers do not provide further information on the synthesis process .

Molecular Structure Analysis

Octenidine hydrochloride's molecular structure is characterized by two pyridine rings connected by an alkanediyl chain, which is responsible for its amphipathic nature. This structure allows it to interact with microbial membranes, leading to their disruption .

Chemical Reactions Analysis

The papers do not provide specific chemical reactions involving octenidine hydrochloride. However, its mode of action involves destabilizing microbial plasma membranes, which is a physical interaction rather than a specific chemical reaction .

Physical and Chemical Properties Analysis

Octenidine hydrochloride is a hydrophobic compound that requires an organic solvent, such as phenoxyethanol, for effective administration. It has been shown to be effective in various concentrations against a range of microorganisms, including bacteria and fungi. Its microbicidal activity is potent, with low concentrations causing significant reductions in microbial populations within minutes . The compound's hydrophobic nature has been addressed in new formulations that use phospholipids as solvents, which may reduce irritation and expand its application spectrum .

Relevant Case Studies

Case studies have demonstrated the effectiveness of octenidine hydrochloride in various clinical settings. For instance, it has been shown to reduce microbial populations on cattle hides, suggesting potential use in decontaminating livestock . In human medicine, octenidine hydrochloride has been used in wound healing, showing anti-inflammatory and protease-inhibitory activities that contribute to tissue regeneration . Additionally, its efficacy in dental care has been highlighted, with studies showing its potential in controlling dental caries and Actinomyces-associated diseases .

Scientific Research Applications

Antiseptic Applications

Octenidine hydrochloride is primarily known for its antiseptic properties. Introduced over 20 years ago for skin, mucous membrane, and wound antisepsis, it has become an established alternative to substances like chlorhexidine and polyvidone-iodine (Hübner et al., 2010). Its microbicidal activity has been demonstrated through in vitro studies and in animal models, showing effectiveness against a range of bacteria and fungi, often surpassing chlorhexidine in efficacy (Sedlock & Bailey, 1985).

Wound Healing and Tissue Regeneration

Octenidine hydrochloride has been shown to positively influence wound healing. Its application in wounds is associated with improved scar quality after surgical procedures. Studies indicate that it exerts anti-inflammatory effects and inhibits matrix metalloproteinases, which are key players in tissue remodeling and re-epithelization (Seiser et al., 2021).

Oral Health Applications

In the field of dentistry, octenidine hydrochloride has been used effectively as a mouthrinse. Clinical trials have shown that it significantly reduces plaque formation and gingivitis, although it may cause increased dental stain formation (Beiswanger et al., 1990).

Use in Central Venous Catheter (CVC) Care

Octenidine hydrochloride is effective for the care of central venous catheter insertion sites, especially in severely immunocompromised patients. It has been observed to substantially reduce bacterial density at insertion sites, leading to a decline in skin colonization over time (Tietz et al., 2005).

Veterinary Applications

In veterinary medicine, octenidine hydrochloride has shown potential in reducing bacterial populations like Escherichia coli O157:H7 and Salmonella spp. on cattle hides. This suggests its utility in decontaminating cattle hides, although further validation in commercial settings is needed (Baskaran et al., 2012).

Other Applications

  • Its lipid formulation has been proposed for broader application spectrums, including treatments of mucous membranes and open wounds, offering an alternative to formulations containing irritants like phenoxyethanol (Szostak et al., 2018).
  • Octenidine hydrochloride's effect on liver tissue was studied, suggesting its potential as a scolicidal agent in liver tissue without causing necrosis (Arıkan et al., 2007).

Safety And Hazards

Octenidine hydrochloride is toxic and can cause skin and eye irritation . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . In case of accidental ingestion or inhalation, medical attention should be sought immediately .

properties

IUPAC Name

N-octyl-1-[10-(4-octyliminopyridin-1-yl)decyl]pyridin-4-imine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H62N4.2ClH/c1-3-5-7-9-15-19-27-37-35-23-31-39(32-24-35)29-21-17-13-11-12-14-18-22-30-40-33-25-36(26-34-40)38-28-20-16-10-8-6-4-2;;/h23-26,31-34H,3-22,27-30H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMGTYJPMKXNQFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=C1C=CN(C=C1)CCCCCCCCCCN2C=CC(=NCCCCCCCC)C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H64Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

71251-02-0 (Parent)
Record name Octenidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070775756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID90221025
Record name Octenidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octenidine hydrochloride

CAS RN

70775-75-6
Record name Octenidine hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070775756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Octenidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90221025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N'-(decane-1,10-diyldi-1(4H)-pyridyl-4-ylidene)bis(octylammonium) dichloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.068.035
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OCTENIDINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U84956NU4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
693
Citations
DM Sedlock, DM Bailey - Antimicrobial agents and chemotherapy, 1985 - Am Soc Microbiol
The potential of octenidine hydrochloride (WIN 41464-2) as a topical microbicide was measured both by in vitro death kinetics and reductions in numbers of bacteria on the skin of …
Number of citations: 154 journals.asm.org
MAR Amalaradjou, K Venkitanarayanan - Pathogens, 2014 - mdpi.com
… This study investigated the efficacy of octenidine hydrochloride (OH) for inhibiting biofilm synthesis and inactivating fully-formed staphylococcal biofilm on different matrices in the …
Number of citations: 67 www.mdpi.com
NO Hübner, J Siebert, A Kramer - Skin pharmacology and physiology, 2010 - karger.com
… 85 Sedlock DM, Bailey DM: Microbicidal activity of octenidine hydrochloride, a new alkanediylbis[pyridine] germicidal agent. Antimicrob Agents Chemother 1985; 28: 786–790. …
Number of citations: 321 karger.com
A Tietz, R Frei, M Dangel, D Bolliger… - Infection Control & …, 2005 - cambridge.org
… In an uncontrolled observational trial, we could show that the use of octenidine hydrochloride for dressing changes was associated with a reduced rate of colonization of the CVC …
Number of citations: 69 www.cambridge.org
J Lademann, H Richter, S Schanzer, A Patzelt… - Skin Pharmacology and …, 2012 - karger.com
… to that of octenidine hydrochloride with 2-phenoxyethanol. Both antiseptic methods proved to be highly efficient. Cutaneous treatment of the skin with octenidine hydrochloride and 2-…
Number of citations: 57 karger.com
RE Tirali, H Bodur, B Sipahi… - Australian Endodontic …, 2013 - Wiley Online Library
The objective of this study was to compare the antimicrobial activity of sodium hypochlorite (NaOCl), chlorhexidine gluconate (CHX) and octenidine hydrochloride (OCT) in different …
Number of citations: 63 onlinelibrary.wiley.com
M Altindis, Y Arikan, Z Cetinkaya, C Polat… - Journal of …, 2004 - Taylor & Francis
… The objective of this study was to determine the in vitro scolicidal effects of octenidine hydrochloride in different concentrations using different exposure times. After hydatid cyst liquid …
Number of citations: 22 www.tandfonline.com
H Coaguila-Llerena, EM Rodrigues… - Brazilian Dental …, 2019 - SciELO Brasil
The aim of this study was to assess cytotoxicity and cell migration of calcium hypochlorite [Ca(OCl) 2 ] and octenidine hydrochloride - OCT (Octenisept®, Schülke & Mayr, Norderstedt, …
Number of citations: 16 www.scielo.br
S Makkar, A Aggarwal, S Pasricha… - Indian Journal of Oral …, 2015 - go.gale.com
… Objectives : To compare and evaluate the antibacterial and antifungal properties of octenidine hydrochloride (… Conclusion: Octenidine hydrochloride is an effective endodontic irrigant. …
Number of citations: 17 go.gale.com
AU Eldeniz, MB Guneser, MB Akbulut - Lasers in medical science, 2015 - Springer
The aim of this study was to evaluate the antifungal effects of light-activated disinfection (LAD) in comparison with contemporary root canal irrigation solutions: sodium hypochlorite and …
Number of citations: 48 link.springer.com

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